Allicin-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allicin-d10 is a deuterated analog of allicin, a sulfur-containing compound derived from garlic (Allium sativum). Allicin is known for its broad range of biological activities, including antimicrobial, anticancer, and antioxidant properties . This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of allicin due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Allicin-d10 can be synthesized through the oxidation of deuterated diallyl disulfide using m-chloroperoxybenzoic acid. The reaction typically involves the following steps:
Preparation of Deuterated Diallyl Disulfide: This is achieved by reacting deuterated allyl bromide with sodium sulfide.
Oxidation: The deuterated diallyl disulfide is then oxidized using m-chloroperoxybenzoic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Allicin-d10 undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form diallyl sulfide and diallyl disulfide.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly with thiol groups in proteins and glutathione.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with thiol-containing compounds like glutathione occur under physiological conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diallyl sulfide and diallyl disulfide.
Substitution: S-allylmercaptoglutathione and protein-bound allicin.
Scientific Research Applications
Allicin-d10 has a wide range of applications in scientific research:
Chemistry: Used to study the reactivity and stability of sulfur-containing compounds.
Biology: Investigated for its antimicrobial properties and its effects on cellular redox states.
Medicine: Explored for its potential therapeutic effects, including anticancer and cardiovascular benefits.
Industry: Used in the development of new antimicrobial agents and preservatives
Mechanism of Action
Allicin-d10 exerts its effects primarily through redox reactions. It interacts with thiol groups in proteins and glutathione, leading to the formation of mixed disulfides. This interaction can modulate various cellular pathways, including apoptosis, autophagy, and oxidative stress responses. This compound has been shown to induce the release of cytochrome c from mitochondria and activate caspases, leading to apoptosis in cancer cells .
Properties
Molecular Formula |
C6H10OS2 |
---|---|
Molecular Weight |
172.3 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-3-(1,1,2,3,3-pentadeuterioprop-2-enylsulfinylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2 |
InChI Key |
JDLKFOPOAOFWQN-URTNXKOFSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])SS(=O)C([2H])([2H])C(=C([2H])[2H])[2H])[2H] |
Canonical SMILES |
C=CCSS(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.